![molecular formula C12H23ClN2O3S B2456007 N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide CAS No. 2411235-70-4](/img/structure/B2456007.png)
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide, also known as Boc-3-amino-4-chlorobenzyl alcohol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which play important roles in cancer cell growth and proliferation. Additionally, it has been found to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. It may cause adverse effects in normal cells, which could limit its clinical use.
Future Directions
There are several future directions for the study of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol. One area of research is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into new targets for cancer therapy. Additionally, the compound's potential applications in the treatment of bacterial and fungal infections warrant further investigation.
Synthesis Methods
The synthesis of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol involves the reaction of 3-aminopyrrolidine with 4-chlorobenzyl alcohol in the presence of Boc-anhydride and triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O3S/c1-3-4-7-19(17,18)15-6-5-11(9-15)8-14-12(16)10(2)13/h10-11H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPUJDGXPJGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

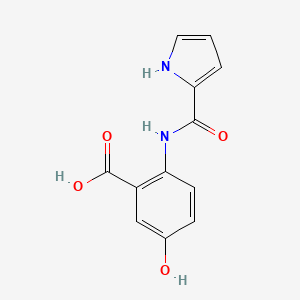
![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)
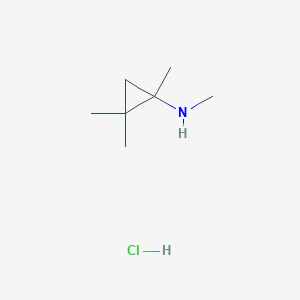
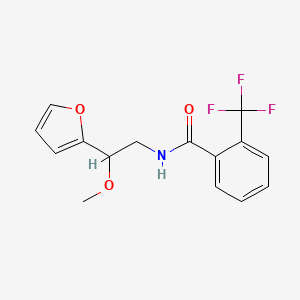
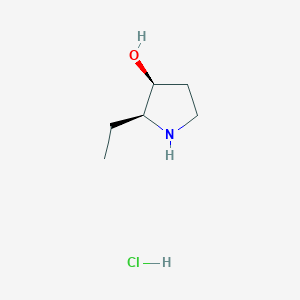
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
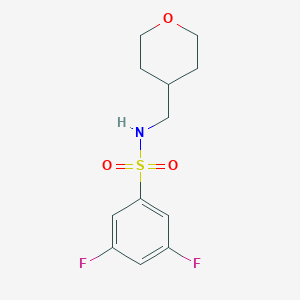
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)
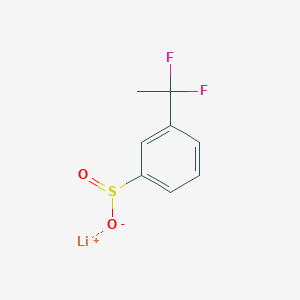
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)